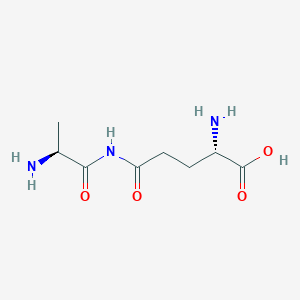
N5-(L-Alanyl)-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-(L-Alanyl)-L-glutamine is a dipeptide compound composed of the amino acids L-alanine and L-glutamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(L-Alanyl)-L-glutamine typically involves the condensation of L-alanine and L-glutamine. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between the two amino acids . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis methods due to their higher specificity and efficiency. Enzymes such as proteases or peptidases can be used to catalyze the formation of the dipeptide in aqueous solutions, making the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
N5-(L-Alanyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for dipeptides compared to other functional groups.
Substitution: Functional groups on the amino acid side chains can undergo substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or pepsin, or chemical reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products Formed
Hydrolysis: L-alanine and L-glutamine.
Oxidation and Reduction: Modified dipeptides with altered functional groups.
Substitution: Derivatives of this compound with new functional groups.
Applications De Recherche Scientifique
N5-(L-Alanyl)-L-glutamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N5-(L-Alanyl)-L-glutamine involves its incorporation into metabolic pathways where it can influence protein synthesis and cellular energy production. The compound can be taken up by cells via specific transporters and then hydrolyzed to release L-alanine and L-glutamine, which are essential for various biochemical processes . L-glutamine, in particular, plays a crucial role in nitrogen metabolism and acts as a precursor for the synthesis of nucleotides and other amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylmuramyl-L-alanyl-D-isoglutamine: A dipeptide with immunostimulatory properties.
L-Alanyl-L-glutamine: Another dipeptide with similar biochemical roles but different structural configuration.
Uniqueness
N5-(L-Alanyl)-L-glutamine is unique due to its specific combination of L-alanine and L-glutamine, which imparts distinct biochemical properties. Its ability to enhance immune function and promote wound healing sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1821721-75-8 |
|---|---|
Formule moléculaire |
C8H15N3O4 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-6(12)3-2-5(10)8(14)15/h4-5H,2-3,9-10H2,1H3,(H,14,15)(H,11,12,13)/t4-,5-/m0/s1 |
Clé InChI |
XEMDRWVKLPUYDR-WHFBIAKZSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(=O)CC[C@@H](C(=O)O)N)N |
SMILES canonique |
CC(C(=O)NC(=O)CCC(C(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



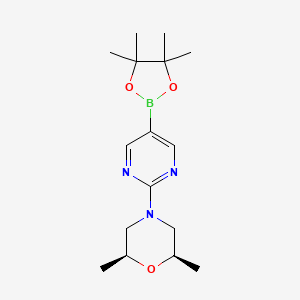
![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)
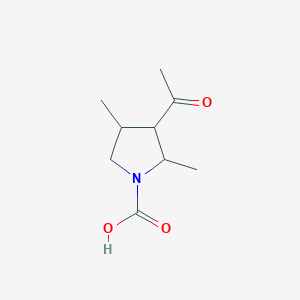
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
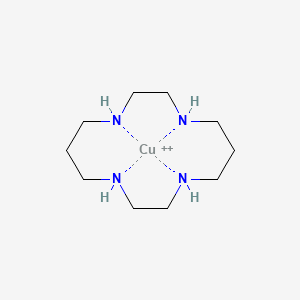

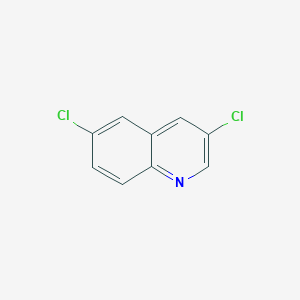


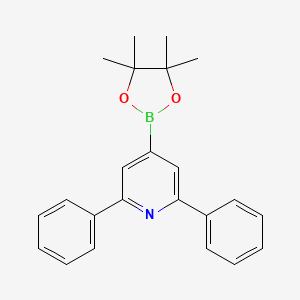
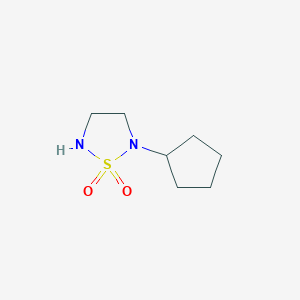
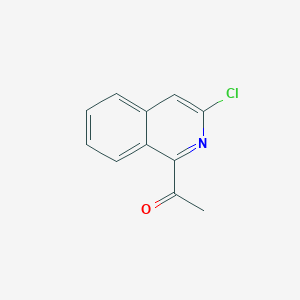
![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
